![molecular formula C18H20N4S B5775028 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, also known as TPT, is a chemical compound that has been widely studied for its potential applications in scientific research. TPT belongs to the class of thienopyrimidine compounds, which have been shown to possess a variety of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In
作用機序
The exact mechanism of action of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to bind to the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine may prevent cancer cells from replicating and dividing, leading to their death.
Biochemical and Physiological Effects
In addition to its potential anticancer effects, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to possess other biochemical and physiological effects. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the replication of the human immunodeficiency virus (HIV), suggesting that it may have potential as an antiviral agent. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to possess anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the major advantages of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine for lab experiments is its potent anticancer activity. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to be effective against a variety of different cancer cell lines, making it a useful tool for researchers studying cancer biology. Additionally, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have a relatively low toxicity profile, which may make it a safer alternative to other anticancer drugs.
However, there are also some limitations to using 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine in lab experiments. One limitation is that 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine is not very soluble in water, which may make it difficult to administer in certain experimental settings. Additionally, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine. One area of research could be to further explore the anticancer mechanisms of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, including its effects on thymidylate synthase and other enzymes involved in DNA synthesis. Another potential area of research could be to investigate the potential antiviral effects of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, particularly against other viral pathogens beyond HIV. Additionally, researchers could explore the potential of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine as an anti-inflammatory agent, either alone or in combination with other anti-inflammatory drugs.
合成法
The synthesis of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-thieno[2,3-d]pyrimidin-4-one. This compound is then reacted with phenylhydrazine to form 6-ethyl-4-phenylthieno[2,3-d]pyrimidine-2,7-dione, which is subsequently reacted with piperazine to yield the final product, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine.
科学的研究の応用
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer biology. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer therapeutic.
特性
IUPAC Name |
6-ethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-2-15-12-16-17(19-13-20-18(16)23-15)22-10-8-21(9-11-22)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJQQYHYZBUQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

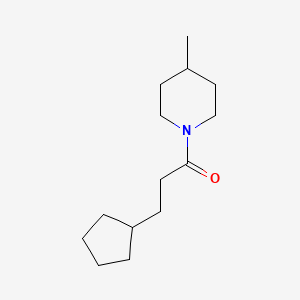
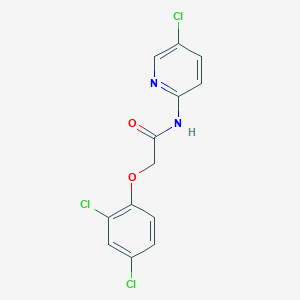
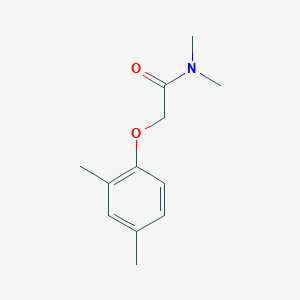
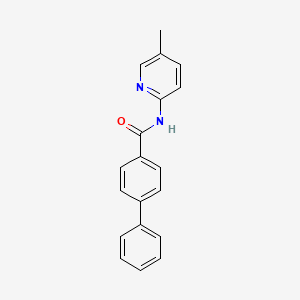
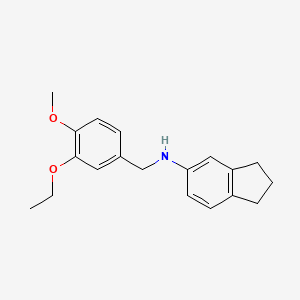
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)
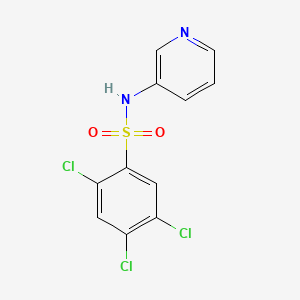
![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)
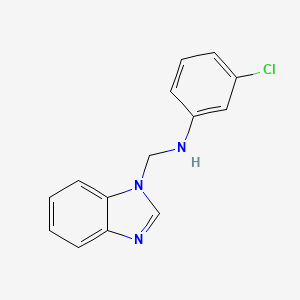

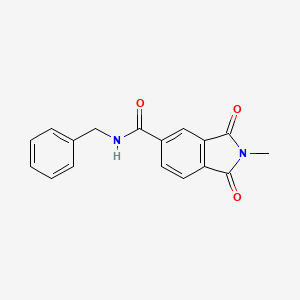
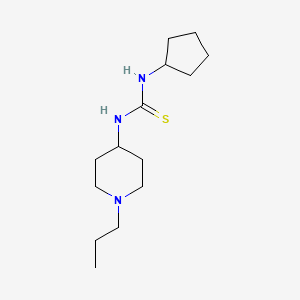
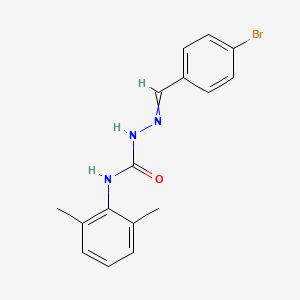
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)